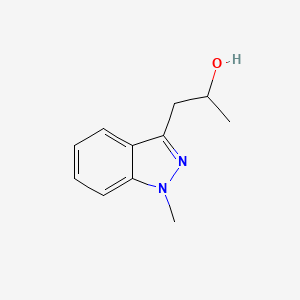
1-(1-methyl-1H-indazol-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-indazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as indazoles. Indazoles are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a methyl group at the 1-position of the indazole ring and a propan-2-ol group at the 3-position. It has a molecular weight of 190.2 g/mol and is primarily used in research and development settings .
Méthodes De Préparation
The synthesis of 1-(1-methyl-1H-indazol-3-yl)propan-2-ol typically involves the reaction of 1-methylindazole with propylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, and the product is isolated by filtration and recrystallization .
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-indazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group on the indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The hydroxyl group can participate in condensation reactions with carboxylic acids or acid chlorides to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Methyl-1H-indazol-3-yl)propan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-indazol-3-yl)propan-2-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indazole ring structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-indazol-3-yl)propan-2-ol can be compared to other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
1H-indazole-3-carboxamide: Studied for its anticancer activity.
1H-indazole-3-acetic acid: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(1-methylindazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12-10/h3-6,8,14H,7H2,1-2H3 |
Clé InChI |
GXVAZBAPSXUCKA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NN(C2=CC=CC=C21)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


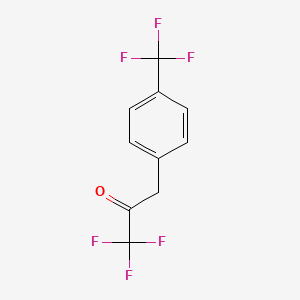


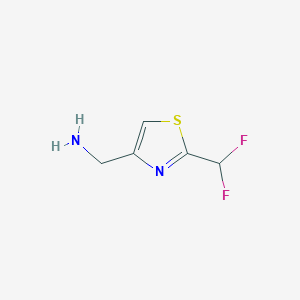
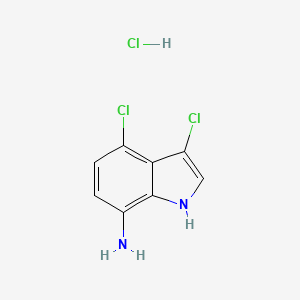
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
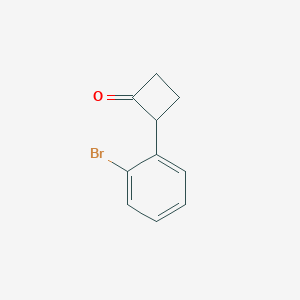
![Ethyl 2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B13581998.png)
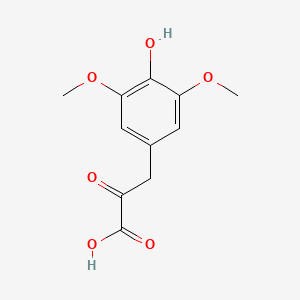

![4-amino-1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B13582011.png)
![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
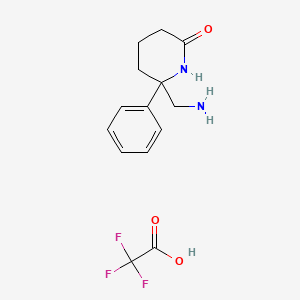
![[4-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13582032.png)
